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Compound of Interest

Compound Name: 3-(Ethylamino)-pentanoic acid

Cat. No.: B7939953

Get Quote

Executive Summary
3-(Ethylamino)-pentanoic acid (CAS 1539722-71-8) represents a distinct class of

-alkylated

-amino acids.[1] As a linear structural analog of both

-aminobutyric acid (GABA) and clinically significant gabapentinoids (e.g., Pregabalin), this
scaffold offers a versatile platform for exploring inhibitory neurotransmission modulation and
peptidomimetic design.[1]

This guide provides a rigorous analysis of the 3-(ethylamino)-pentanoic acid scaffold,

detailing its synthesis via Aza-Michael addition, structure-activity relationship (SAR) strategies

for analog generation, and pharmacological relevance in targeting the

subunit of voltage-gated calcium channels.[1]

Structural Analysis & Chemical Space
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The molecule consists of a five-carbon aliphatic backbone (pentanoic acid) with an ethyl-

substituted amino group positioned at the

-carbon (C3).[1]

IUPAC Name: 3-(Ethylamino)pentanoic acid[1][2]

Chemical Class:

-Amino Acid / GABA Analog[1]

Key Features:

-Positioning: Unlike naturally occurring

-amino acids, the amine is on the C3, conferring resistance to proteolytic degradation.[1]

-Ethylation: Increases lipophilicity (

) compared to the primary amine, potentially enhancing blood-brain barrier (BBB)
permeability via Large Neutral Amino Acid Transporter (LAT1) recognition, provided the
zwitterionic character is masked or transported.[1]

Chirality: The C3 position is a stereocenter.[1] Biological activity is often stereospecific

(e.g., (S)-Pregabalin is the active enantiomer; similar stereodependence is expected

here).[1]

Structural Homology
The scaffold sits at the intersection of several bioactive chemical series:
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Compound Structure Relation to Target

GABA 4-Aminobutanoic acid
Endogenous inhibitory

neurotransmitter.[1]

-Alanine 3-Aminopropanoic acid
Endogenous neuromodulator;

glycine receptor agonist.[1]

Pregabalin
3-(Aminomethyl)-5-

methylhexanoic acid
ligand; branched lipophilic tail.

[1]

3-(Ethylamino)-pentanoic acid 3-(Ethylamino)pentanoic acid
Linear lipophilic backbone;

-ethylated.[1]

Design of Structural Analogs (SAR Strategy)
To optimize this scaffold for specific therapeutic endpoints (e.g., neuropathic pain, epilepsy, or

foldamer stability), a systematic Structure-Activity Relationship (SAR) campaign is required.[1]

SAR Logic & Diagram
The modification of 3-(ethylamino)-pentanoic acid focuses on three vectors:

Backbone Chain Length: Modulates receptor pocket fit (C4 vs C5 vs C6).

-Substitution: Tunes basicity and lipophilicity.

-Branching: Restricts conformational freedom (Thorpe-Ingold effect).[1]
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3-(Ethylamino)-pentanoic Acid
(Lead Scaffold)

Vector 1: Backbone Length

Vector 2: N-Substitution

Vector 3: Beta-Branching

3-(Ethylamino)butanoic acid
(GABA homolog)

3-(Ethylamino)hexanoic acid
(Increased Lipophilicity)

3-(Methylamino)pentanoic acid
(Reduced Steric Bulk)

3-(Isopropylamino)pentanoic acid
(Enhanced BBB)

3-(Ethylamino)-4-methylpentanoic acid
(Leucine Analog)
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Figure 1: Strategic modification vectors for the 3-(ethylamino)-pentanoic acid scaffold.

Key Analogs Table
Analog ID Structure Name Rationale for Synthesis

ANA-001 3-(Methylamino)pentanoic acid

Reduces steric bulk at

nitrogen; probes H-bond donor

capacity.[1]

ANA-002
3-(Ethylamino)-4-

methylpentanoic acid

Introduces isopropyl branching

(Valine-like); mimics

Pregabalin's bulk.[1]

ANA-003
3-(Cyclopropylamino)pentanoic

acid

Rigidifies the

-substituent; prevents

metabolic dealkylation.[1]

ANA-004
3-(Ethylamino)-3-

phenylpropanoic acid

Aromatic stacking potential;

analog of

-phenylalanine.[1]
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Synthesis Protocols
The most robust route to

-alkyl-

-amino acids is the Aza-Michael Addition.[1] This method is atom-economical and scalable.[1]

Workflow Diagram
trans-2-Pentenoic Acid

(Michael Acceptor)

Step 1: Aza-Michael Addition
Reflux / Microwave

Solvent: Ethanol or Neat

Ethylamine (70% aq or gas)

Crude Reaction Mixture

Step 2: Purification
Ion Exchange Chromatography

(Dowex 50W)

3-(Ethylamino)pentanoic Acid
(Zwitterionic Solid)

Click to download full resolution via product page

Figure 2: Aza-Michael synthesis pathway for 3-(ethylamino)-pentanoic acid.

Detailed Experimental Protocol
Objective: Synthesis of 3-(ethylamino)pentanoic acid via conjugate addition.

Reagents:
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trans-2-Pentenoic acid (10 mmol)[1]

Ethylamine (20 mmol, 70% aqueous solution or 2M in THF)[1]

Ethanol (Absolute)[1]

Procedure:

Setup: In a 50 mL pressure tube or round-bottom flask equipped with a reflux condenser,

dissolve trans-2-pentenoic acid (1.0 g, 10 mmol) in Ethanol (10 mL).

Addition: Add Ethylamine (excess, 2.0 eq) dropwise at 0°C to control exotherm.

Reaction: Seal the tube (if using pressure vessel) and heat to 80°C for 12–24 hours.

Alternatively, use microwave irradiation at 100°C for 1 hour to accelerate kinetics.[1]

Monitoring: Monitor consumption of the acrylate via TLC (System: n-Butanol/Acetic

Acid/Water 4:1:1, stain with Ninhydrin).

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess amine.

Purification (Critical Step):

Dissolve the residue in minimal distilled water.[1]

Load onto a column of Dowex 50W-X8 cation exchange resin (H+ form).[1]

Wash with water until neutral (removes unreacted acid).[1]

Elute the product with 1M

.[1]

Isolation: Lyophilize the ammoniacal fractions to yield the target

-amino acid as a white zwitterionic powder.

Validation:
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1H NMR (

): Look for the disappearance of alkene protons (

5.8–7.0 ppm) and appearance of the

-CH multiplet (

3.0–3.5 ppm).[1]

MS (ESI):

calculated for

: 146.11; Found: 146.1.[1]

Pharmacological Applications[1][3][4]
Target Systems

Subunit (Voltage-Gated Calcium Channels):

Gabapentinoids bind to this subunit to reduce calcium influx and neurotransmitter release.

[1]

Hypothesis: The ethyl group at the nitrogen may provide additional hydrophobic contacts

within the binding pocket, although excessive bulk can hinder binding compared to the

primary amine of Pregabalin.[1]

GABA Transporters (GAT):

-alkylated GABA analogs often show reduced affinity for receptors but may act as
transport inhibitors.[1]

Peptidomimetics (

-Peptides):

Incorporation of 3-(ethylamino)-pentanoic acid into peptide backbones creates

"foldamers" with specific secondary structures (helices/sheets) that are resistant to

proteolytic degradation.[1]
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In Vitro Metabolic Stability
-alkylation is a common strategy to protect amines from metabolic deamination.[1] However,
the ethyl group itself is subject to oxidative dealkylation by CYP450 enzymes.[1]

Protocol: Microsomal Stability Assay

Incubation: Incubate test compound (1

M) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.

Sampling: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal

standard.

Analysis: Analyze via LC-MS/MS.

Calculation: Determine intrinsic clearance (

) based on the depletion rate constant (

).

Expectation: The

-ethyl group may be slowly removed to yield the primary amine metabolite (3-
aminopentanoic acid).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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